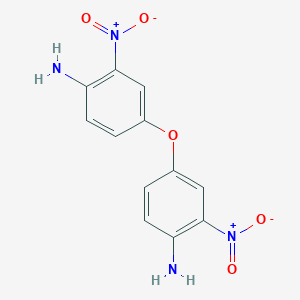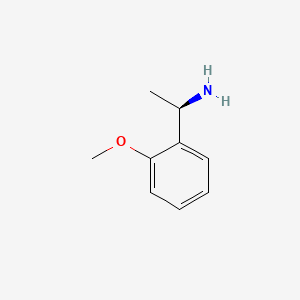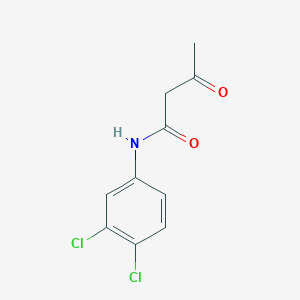
N-(3,4-dichlorophenyl)-3-oxobutanamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(3,4-dichlorophenyl)-3-oxobutanamide” can be inferred from its name. It likely contains a butanamide group (a four-carbon chain with a carbonyl (C=O) and an amine (NH2) group) attached to a 3,4-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3 and 4 positions) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Optimization
The semi-empirical quantum chemical calculations using the MOPAC2009 program have optimized the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide. The Austin Model 1 (AM1) and Parametrization Model 6 (PM6) methods provided insights into the conformational discrepancies and crystal packing, showing good agreement with X-ray crystal data. The study highlighted the involvement of oxygen and chlorine atoms in crystal packing interactions and examined the aromaticity of the phenyl ring using HOMED calculations (Jotani, 2012).
Synthesis and Biological Potential
A series of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides were synthesized from N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. These compounds, after undergoing cyclocondensation, demonstrated significant antimicrobial activities, hinting at their potential as biological agents (Akbari et al., 2008).
Molecular Docking and Pharmacological Importance
Spectroscopic and structural investigations of derivatives of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid revealed their potential as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra analysis and Auto-dock studies suggested that these butanoic acid derivatives could inhibit Placenta growth factor (PIGF-1) and possess good biological activities, which could be of pharmacological importance (Vanasundari et al., 2018).
Environmental Pollutant Degradation
Laccase isoenzymes from Pleurotus ostreatus HAUCC 162 were studied for their ability to degrade environmental pollutants like chlorophenols (CPs), nitrophenols (NPs), and sulfonamide antibiotics (SAs). These enzymes efficiently degraded these pollutants using a laccase-mediator system (LMS), demonstrating the potential application of laccase in environmental biotechnology for pollutant removal (Zhuo et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
N-(3,4-dichlorophenyl)-3-oxobutanamide, also known as Propanil, primarily targets the photosynthesis process in plants . It is a widely used contact herbicide, particularly in rice production .
Mode of Action
Propanil’s mode of action is the inhibition of photosynthesis and CO2 fixation in plants . During photosynthesis, a chlorophyll molecule absorbs one photon (light) and loses one electron, starting an electron transport chain reaction leading to the conversion of CO2 to carbohydrate precursors . Propanil inhibits this electron transport chain reaction, thereby inhibiting the further development of the weed .
Biochemical Pathways
The primary biochemical pathway affected by Propanil is the photosynthesis pathway in plants . By inhibiting the electron transport chain reaction in photosynthesis, Propanil disrupts the plant’s ability to convert CO2 into carbohydrate precursors, which are essential for plant growth and development .
Result of Action
The result of Propanil’s action is the inhibition of weed growth. By disrupting the photosynthesis process, Propanil prevents weeds from producing the energy and carbohydrate precursors they need to grow . This results in the death of the weed, allowing the desired plants (like rice) to grow without competition .
Action Environment
The action of Propanil can be influenced by various environmental factors. For instance, the persistence of Propanil in soil and aquatic environments can lead to the accumulation of toxic degradation products, such as chloroanilines . Additionally, intensive use of Propanil and natural selection have caused some weeds to become resistant to Propanil .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFBORSRKBCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358173 | |
| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51309-24-1 | |
| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




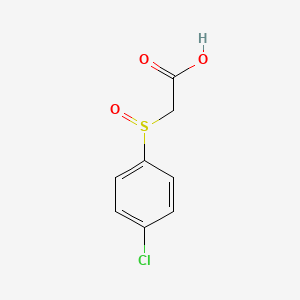
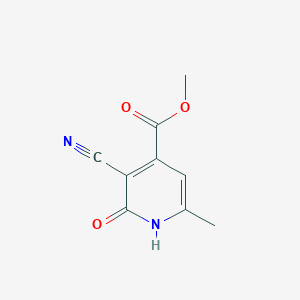


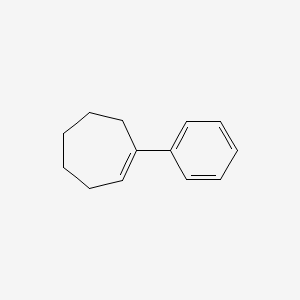
![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)
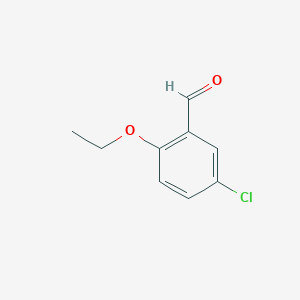
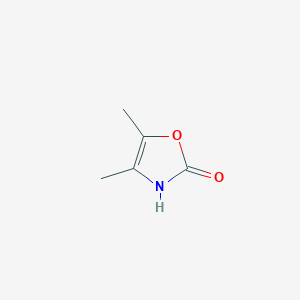

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
